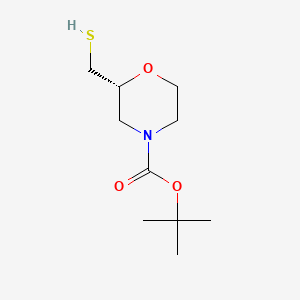![molecular formula C10H12ClF3N2 B13498110 1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using a nucleophilic substitution reaction.
Cyclobutan-1-amine Formation: The cyclobutan-1-amine moiety is prepared separately through a cyclization reaction.
Coupling Reaction: The pyridine and cyclobutan-1-amine intermediates are coupled using a suitable coupling reagent under controlled conditions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the cyclobutan-1-amine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone
- 6-(Trifluoromethyl)-3-pyridinamine
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
Uniqueness
1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride is unique due to its cyclobutan-1-amine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H12ClF3N2 |
|---|---|
Peso molecular |
252.66 g/mol |
Nombre IUPAC |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F3N2.ClH/c11-10(12,13)8-3-2-7(6-15-8)9(14)4-1-5-9;/h2-3,6H,1,4-5,14H2;1H |
Clave InChI |
HXQGEQKBHRVCHU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CN=C(C=C2)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B13498027.png)
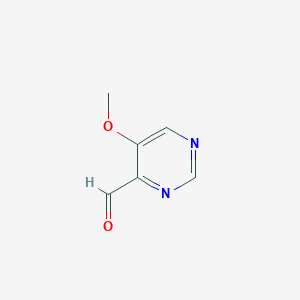
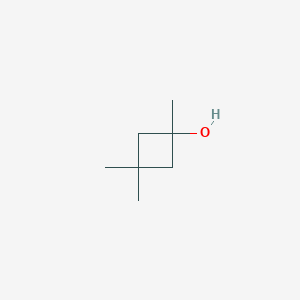
![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate](/img/structure/B13498055.png)
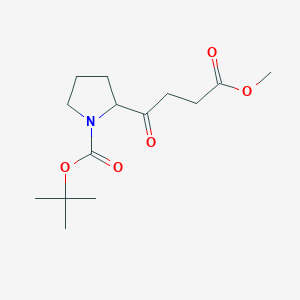
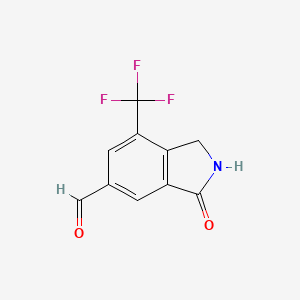
![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)


![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
